molecular formula C21H15ClN4O2 B3216083 N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide CAS No. 1170599-20-8

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide

Cat. No. B3216083
CAS RN: 1170599-20-8
M. Wt: 390.8
InChI Key: NGYZAXGZTQIRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of nicotinamide, which is an amide derivative of nicotinic acid and has been investigated for a variety of biological applications . Nicotinamide is also known as vitamin B3 and a component of nicotinamide adenine dinucleotide (NAD). It has antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .


Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is usually examined using HOMO/LUMO contour plot and MEP maps . These techniques allow researchers to understand the electronic properties of the compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would typically be determined through a variety of laboratory tests. These might include tests to determine its melting point, solubility in various solvents, and its spectral properties .

Advantages and Limitations for Lab Experiments

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide has several advantages for lab experiments, including its potency, selectivity, and oral bioavailability. This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. This compound also has good selectivity for BTK, with minimal off-target effects. However, this compound has some limitations for lab experiments, including its solubility and stability. This compound is poorly soluble in aqueous solutions, which can limit its use in some assays. This compound is also sensitive to light and air, which can affect its stability over time.

Future Directions

There are several future directions for the development of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide. One direction is the evaluation of this compound in clinical trials for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. Phase I clinical trials have already been conducted for this compound in patients with relapsed or refractory B cell malignancies, and phase II trials are currently ongoing. Another direction is the optimization of the pharmacokinetic properties of this compound, such as its solubility and stability. This could be achieved through the development of prodrugs or formulation technologies. Another direction is the exploration of the combination of this compound with other drugs, such as immune checkpoint inhibitors or other targeted therapies. This could enhance the antitumor or immunomodulatory effects of this compound and overcome resistance mechanisms. Overall, this compound has shown great potential as a novel therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its clinical utility.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that targets the protein kinase BTK and has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has a favorable pharmacokinetic profile, good selectivity for BTK, and anti-inflammatory and immunomodulatory effects. However, this compound has some limitations for lab experiments, such as its solubility and stability. There are several future directions for the development of this compound, including clinical trials, optimization of pharmacokinetic properties, and combination with other drugs. This compound has the potential to become a valuable therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its clinical utility.

Scientific Research Applications

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide has been extensively studied in preclinical models of B cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased B cell proliferation and survival. In vivo studies have demonstrated that this compound has potent antitumor activity in various mouse models of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. This compound has also been shown to be effective in mouse models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and colitis.

properties

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2/c1-13-24-19-9-6-16(25-20(27)14-3-2-10-23-12-14)11-18(19)21(28)26(13)17-7-4-15(22)5-8-17/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYZAXGZTQIRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.